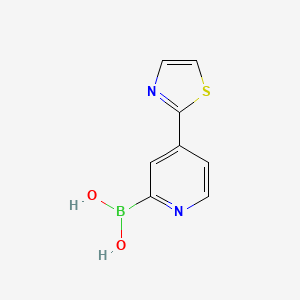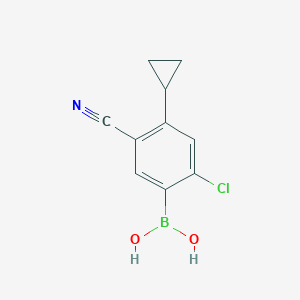
(2-Chloro-5-cyano-4-cyclopropylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-cyano-4-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H9BClNO2 and a molecular weight of 221.45 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-cyano-4-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium 2-ethyl hexanoate and solvents like tetrahydrofuran (THF) at temperatures around 35°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of boronic acids .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-cyano-4-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
(2-Chloro-5-cyano-4-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research into its use in drug development and medicinal chemistry.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-cyano-4-cyclopropylphenyl)boronic acid primarily involves its role as a boron reagent in chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, forming a new carbon-boron bond . This process is facilitated by the palladium catalyst, which undergoes oxidative addition and reductive elimination cycles .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity.
4-Chlorophenylboronic Acid: Similar structure but lacks the cyano and cyclopropyl groups.
2-Cyano-4-cyclopropylphenylboronic Acid: Similar but without the chlorine atom.
Uniqueness
(2-Chloro-5-cyano-4-cyclopropylphenyl)boronic acid is unique due to its combination of functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the chlorine, cyano, and cyclopropyl groups allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C10H9BClNO2 |
|---|---|
Molecular Weight |
221.45 g/mol |
IUPAC Name |
(2-chloro-5-cyano-4-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BClNO2/c12-10-4-8(6-1-2-6)7(5-13)3-9(10)11(14)15/h3-4,6,14-15H,1-2H2 |
InChI Key |
NMTSRKVJBKUWME-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C2CC2)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


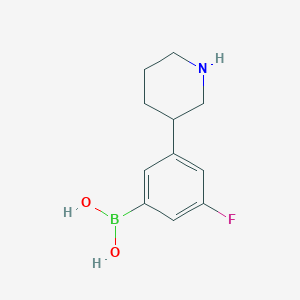
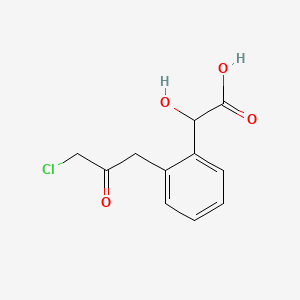
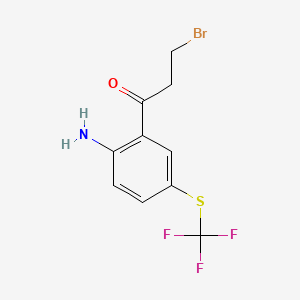
![2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14075611.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)
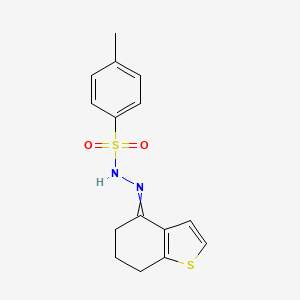
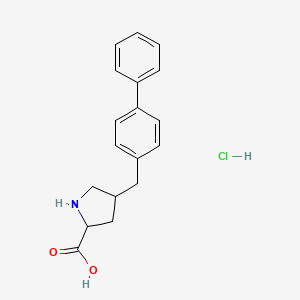
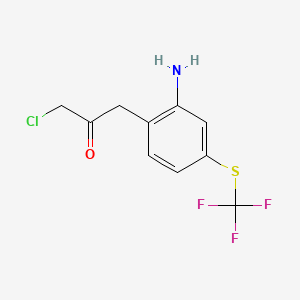
![3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol](/img/structure/B14075654.png)
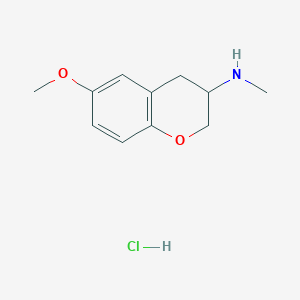
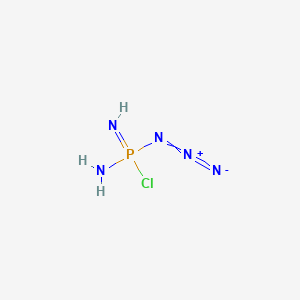
![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)
